molecular formula C22H17N3O2 B5344888 N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide

N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide

Cat. No.: B5344888
M. Wt: 355.4 g/mol
InChI Key: TXMUROKXLHKRLZ-UHFFFAOYSA-N
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Description

N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide is a chemical compound with diverse applications in scientific research. It serves as a valuable tool for studying biological processes and drug development due to its unique properties and structural complexity.

Properties

IUPAC Name

N-(2-methoxy-5-quinoxalin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-27-21-12-11-16(20-14-23-17-9-5-6-10-18(17)24-20)13-19(21)25-22(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMUROKXLHKRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide typically involves nucleophilic aromatic substitution reactions. These reactions are characterized by the replacement of a substituent in an aromatic ring by a nucleophile . The starting materials often include aryl halides activated by electron-attracting groups, which facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, involving the replacement of substituents in the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Strongly basic nucleophilic reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline oxides, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological processes and interactions at the molecular level.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The quinoxaline moiety is known for its broad-spectrum biological activities, including diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions . These activities are mediated through interactions with various enzymes, receptors, and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities.

    Quinazoline: Another nitrogen-containing heterocyclic compound with diverse therapeutic uses.

    Pthalazine: A compound structurally related to quinoxaline with similar pharmacological effects.

Uniqueness

N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]benzamide is unique due to its specific structural features, which confer distinct biological activities and make it a valuable tool in scientific research. Its combination of a methoxy group and a quinoxaline moiety enhances its pharmacological potential compared to other similar compounds.

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